molecular formula C17H14FN3S2 B11048315 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11048315
M. Wt: 343.4 g/mol
InChI Key: QYJXRNBKVOAZLS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a heterocyclic compound that combines a pyrazole ring with a thiazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine, methyl, and thienyl groups in its structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Thiazine Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazine ring. This step often requires heating and the presence of a catalyst such as a Lewis acid.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used as a lead compound for drug development.

    Biological Studies: Researchers can use this compound to study its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of related heterocyclic compounds.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and thienyl groups may enhance binding affinity to these targets, while the pyrazole and thiazine rings can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
  • 1-(4-Bromophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
  • 1-(4-Methylphenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Uniqueness

1-(4-Fluorophenyl)-3,6-dimethyl-4-(2-thienyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C17H14FN3S2

Molecular Weight

343.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-4-thiophen-2-yl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C17H14FN3S2/c1-10-15-16(14-4-3-9-22-14)23-11(2)19-17(15)21(20-10)13-7-5-12(18)6-8-13/h3-9,16H,1-2H3

InChI Key

QYJXRNBKVOAZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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